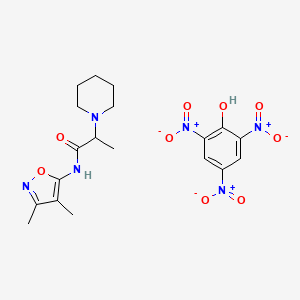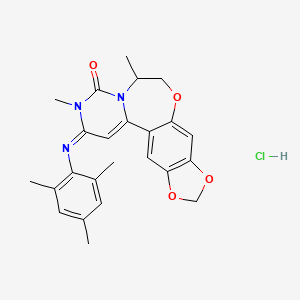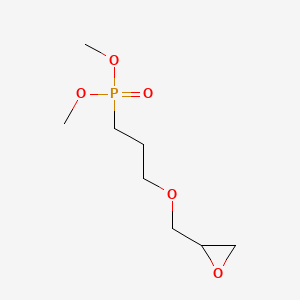
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O5P. It contains a phosphonate group, an oxirane ring, and two methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an appropriate epoxide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphite attacks the epoxide ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high yields and purity. Additionally, purification steps like distillation or recrystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of dimethyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phosphite
- Dimethyl methylphosphonate
- Trimethyl phosphite
Uniqueness
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate is unique due to the presence of both an oxirane ring and a phosphonate group in its structure.
Properties
CAS No. |
86211-32-7 |
|---|---|
Molecular Formula |
C8H17O5P |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
2-(3-dimethoxyphosphorylpropoxymethyl)oxirane |
InChI |
InChI=1S/C8H17O5P/c1-10-14(9,11-2)5-3-4-12-6-8-7-13-8/h8H,3-7H2,1-2H3 |
InChI Key |
IKLXPBDCWTZFQJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCCOCC1CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


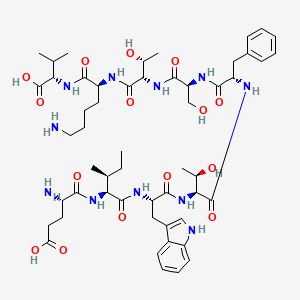

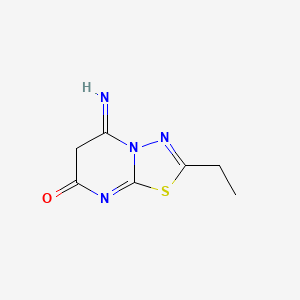
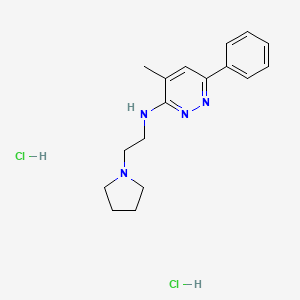
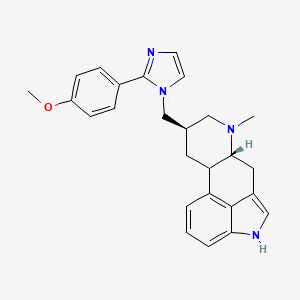
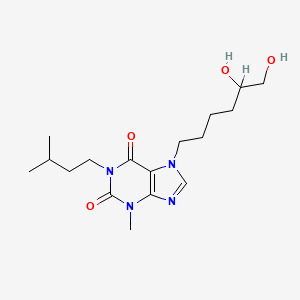
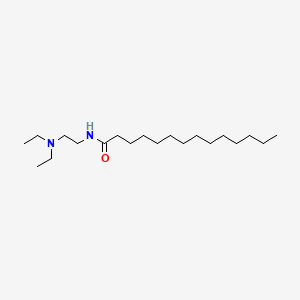

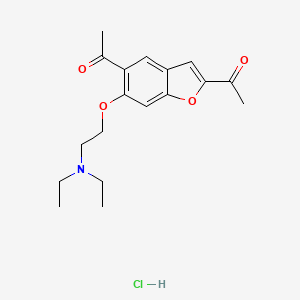
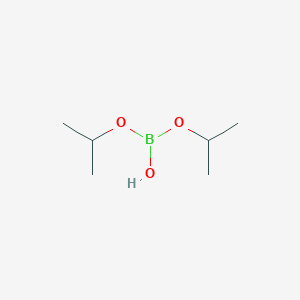
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
